2-(Isoquinolin-1-YL)acetic acid
Overview
Description
2-(Isoquinolin-1-YL)acetic acid is a heterocyclic organic compound that features an isoquinoline ring attached to an acetic acid moiety. Isoquinoline derivatives are known for their diverse biological activities and are often found in natural alkaloids. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-1-YL)acetic acid typically involves the cyclization of isoquinoline derivatives. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method involves the oxidative dehydrogenation and ring opening of isoindoloisoquinolinones in the presence of molecular iodine under sealed tube conditions at 100°C .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and purity. Metal catalysts, such as palladium or nickel, are frequently used in these processes to facilitate the cyclization and dehydrogenation reactions .
Chemical Reactions Analysis
Types of Reactions: 2-(Isoquinolin-1-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
2-(Isoquinolin-1-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, cancer, and neurological disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-1-YL)acetic acid involves its interaction with various molecular targets and pathways. The isoquinoline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes such as acetylcholinesterase, which is involved in neurological functions .
Comparison with Similar Compounds
Quinoline: Similar in structure but with a nitrogen atom at a different position.
Isoquinoline: The parent compound without the acetic acid moiety.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness: 2-(Isoquinolin-1-YL)acetic acid is unique due to its combination of the isoquinoline ring and acetic acid moiety, which imparts distinct chemical and biological properties. This combination allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
2-isoquinolin-1-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPDVCCRUHPOSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593495 | |
Record name | (Isoquinolin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855292-39-6 | |
Record name | (Isoquinolin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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